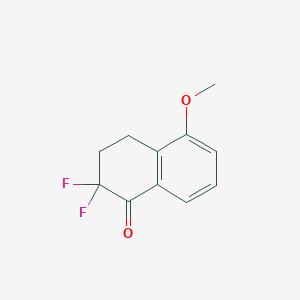
2,2-Difluoro-5-methoxytetralin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-5-methoxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-5-methoxy-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the fluorination of a suitable naphthalenone precursor. This can be done using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions. The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Purification steps such as recrystallization or chromatography would be essential to obtain the desired product.
化学反応の分析
Types of Reactions
2,2-Difluoro-5-methoxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the naphthalenone ring or to remove specific substituents.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a difluoro-methoxy-naphthoquinone, while reduction could produce a dihydro-naphthalenone derivative.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Possible applications in drug discovery and development due to its unique structural features.
Industry: Use in the production of advanced materials with specific properties.
作用機序
The mechanism of action of 2,2-Difluoro-5-methoxy-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, while the methoxy group can influence the compound’s solubility and metabolic stability.
類似化合物との比較
Similar Compounds
2,2-Difluoro-3,4-dihydronaphthalen-1(2H)-one: Lacks the methoxy group, which can affect its reactivity and applications.
5-Methoxy-3,4-dihydronaphthalen-1(2H)-one: Lacks the fluorine atoms, which can influence its chemical properties and biological activity.
2,2-Difluoro-5-methoxy-naphthalene:
Uniqueness
2,2-Difluoro-5-methoxy-3,4-dihydronaphthalen-1(2H)-one is unique due to the combination of fluorine atoms and a methoxy group on the naphthalenone ring. This combination can impart distinct chemical and physical properties, making it valuable for specific applications in various fields.
特性
CAS番号 |
874279-90-0 |
|---|---|
分子式 |
C11H10F2O2 |
分子量 |
212.19 g/mol |
IUPAC名 |
2,2-difluoro-5-methoxy-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C11H10F2O2/c1-15-9-4-2-3-8-7(9)5-6-11(12,13)10(8)14/h2-4H,5-6H2,1H3 |
InChIキー |
RABVEIQIAAYHIU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1CCC(C2=O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


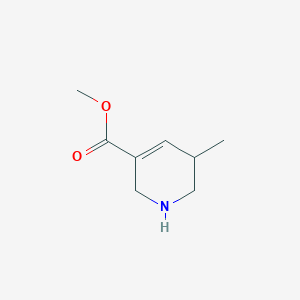
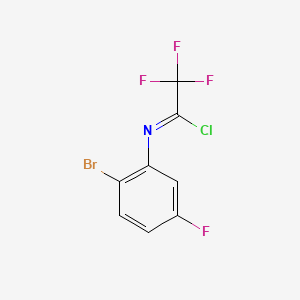
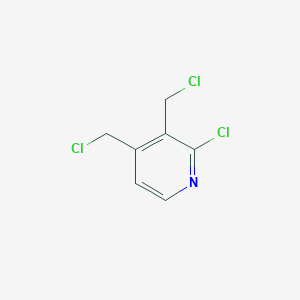
![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B13695298.png)
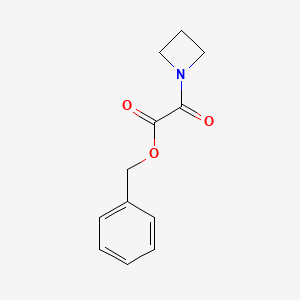
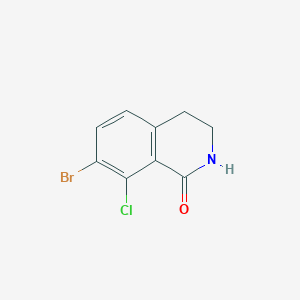
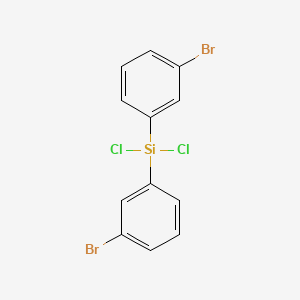
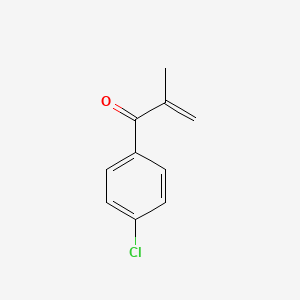
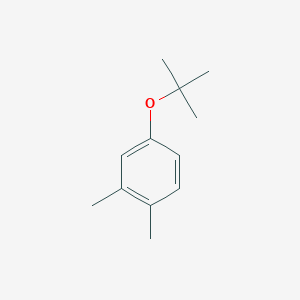
![Bis[(2-methylpropan-2-yl)oxy]diazene](/img/structure/B13695342.png)
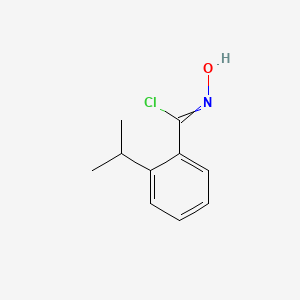
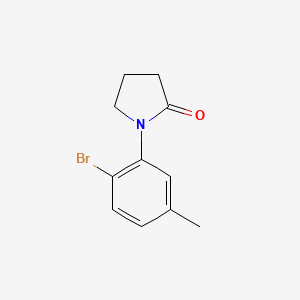
![Ethyl 3-fluoro-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13695352.png)

